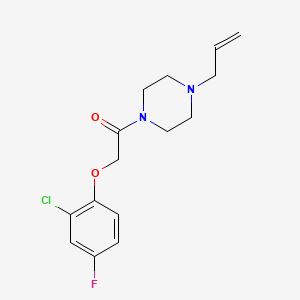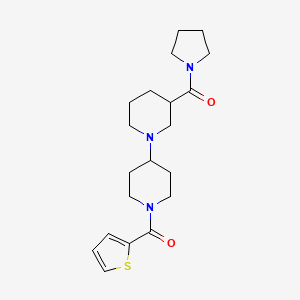![molecular formula C18H22F3NO2 B5470328 1-(cyclopropylmethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid](/img/structure/B5470328.png)
1-(cyclopropylmethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid
Descripción general
Descripción
1-(cyclopropylmethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylmethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid typically involves multiple steps, including:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopropylmethyl group: This step may involve alkylation reactions using cyclopropylmethyl halides.
Attachment of the trifluoromethylbenzyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(cyclopropylmethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of 1-(cyclopropylmethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(cyclopropylmethyl)-4-benzylpiperidine-4-carboxylic acid: Lacks the trifluoromethyl group.
1-(cyclopropylmethyl)-4-[2-(chloromethyl)benzyl]piperidine-4-carboxylic acid: Contains a chloromethyl group instead of trifluoromethyl.
1-(cyclopropylmethyl)-4-[2-(methyl)benzyl]piperidine-4-carboxylic acid: Contains a methyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in 1-(cyclopropylmethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid may impart unique properties, such as increased lipophilicity, metabolic stability, and potential for specific biological interactions. These characteristics can make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO2/c19-18(20,21)15-4-2-1-3-14(15)11-17(16(23)24)7-9-22(10-8-17)12-13-5-6-13/h1-4,13H,5-12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKBQPOYMCWGCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)(CC3=CC=CC=C3C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetamide](/img/structure/B5470249.png)
![1-{3-[1-(2-furylmethyl)-1H-imidazol-2-yl]phenyl}-1H-pyrazole](/img/structure/B5470261.png)
![N-(4-{[(3-fluoro-4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5470265.png)

![(4E)-1-(3,4-Dichlorophenyl)-4-[(3-methoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B5470276.png)
![4-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-7-(3-chlorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol hydrochloride](/img/structure/B5470285.png)
![(2S)-2-[(2-cyclopentyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)amino]-4-(methylthio)-1-butanol dihydrochloride](/img/structure/B5470288.png)
![1-({2-[(2,4-DICHLOROBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 2,4-DICHLOROBENZOATE](/img/structure/B5470295.png)
![3-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5470308.png)
![4-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5470314.png)
![(3aS,6aS)-5-ethyl-6-oxo-2-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5470319.png)

![(2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylphenyl)sulfanyl]phenyl}prop-2-enenitrile](/img/structure/B5470346.png)
